molecular formula C10H16O B14343574 2,5-Dimethylocta-4,6-dien-3-one CAS No. 93626-97-2

2,5-Dimethylocta-4,6-dien-3-one

Cat. No.: B14343574
CAS No.: 93626-97-2
M. Wt: 152.23 g/mol
InChI Key: QJOKTXLNLSZGEP-UHFFFAOYSA-N
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Description

2,5-Dimethylocta-4,6-dien-3-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylocta-4,6-dien-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated diene system. For example, the reaction between 2,5-dimethylhexanal and acetone under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions, utilizing catalysts to enhance reaction rates and yields. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylocta-4,6-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The conjugated diene system allows for electrophilic addition reactions, such as Diels-Alder reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or hydrogen halides can be used for addition reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or addition products.

Scientific Research Applications

2,5-Dimethylocta-4,6-dien-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylocta-4,6-dien-3-one involves its interaction with various molecular targets. The conjugated diene system allows for interactions with electrophilic species, while the ketone group can participate in nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates, which may exert biological effects through pathways such as oxidative stress or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylhex-3-ene-2-one: Similar structure but lacks the conjugated diene system.

    2,5-Dimethylhepta-4,6-dien-3-one: Similar structure with a different carbon chain length.

Properties

CAS No.

93626-97-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,5-dimethylocta-4,6-dien-3-one

InChI

InChI=1S/C10H16O/c1-5-6-9(4)7-10(11)8(2)3/h5-8H,1-4H3

InChI Key

QJOKTXLNLSZGEP-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=CC(=O)C(C)C)C

Origin of Product

United States

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